Cas no 2138346-38-8 (Sodium (oxan-4-yl)methanesulfinate)

Sodium (oxan-4-yl)methanesulfinate 化学的及び物理的性質
名前と識別子
-
- EN300-723118
- sodium (oxan-4-yl)methanesulfinate
- 2138346-38-8
- Sodium (oxan-4-yl)methanesulfinate
-
- インチ: 1S/C6H12O3S.Na/c7-10(8)5-6-1-3-9-4-2-6;/h6H,1-5H2,(H,7,8);/q;+1/p-1
- InChIKey: WVVGPYYIQHGEBT-UHFFFAOYSA-M
- ほほえんだ: S(CC1CCOCC1)(=O)[O-].[Na+]
計算された属性
- せいみつぶんしりょう: 186.03265966g/mol
- どういたいしつりょう: 186.03265966g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 125
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.6Ų
Sodium (oxan-4-yl)methanesulfinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-723118-0.5g |
sodium (oxan-4-yl)methanesulfinate |
2138346-38-8 | 95.0% | 0.5g |
$836.0 | 2025-03-12 | |
Enamine | EN300-723118-10.0g |
sodium (oxan-4-yl)methanesulfinate |
2138346-38-8 | 95.0% | 10.0g |
$3746.0 | 2025-03-12 | |
Enamine | EN300-723118-0.05g |
sodium (oxan-4-yl)methanesulfinate |
2138346-38-8 | 95.0% | 0.05g |
$732.0 | 2025-03-12 | |
Enamine | EN300-723118-0.1g |
sodium (oxan-4-yl)methanesulfinate |
2138346-38-8 | 95.0% | 0.1g |
$767.0 | 2025-03-12 | |
Enamine | EN300-723118-2.5g |
sodium (oxan-4-yl)methanesulfinate |
2138346-38-8 | 95.0% | 2.5g |
$1707.0 | 2025-03-12 | |
Enamine | EN300-723118-5.0g |
sodium (oxan-4-yl)methanesulfinate |
2138346-38-8 | 95.0% | 5.0g |
$2525.0 | 2025-03-12 | |
Enamine | EN300-723118-0.25g |
sodium (oxan-4-yl)methanesulfinate |
2138346-38-8 | 95.0% | 0.25g |
$801.0 | 2025-03-12 | |
Enamine | EN300-723118-1.0g |
sodium (oxan-4-yl)methanesulfinate |
2138346-38-8 | 95.0% | 1.0g |
$871.0 | 2025-03-12 |
Sodium (oxan-4-yl)methanesulfinate 関連文献
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
Sodium (oxan-4-yl)methanesulfinateに関する追加情報
Sodium (oxan-4-yl)methanesulfinate: A Comprehensive Overview
Sodium (oxan-4-yl)methanesulfinate, also known by its CAS number 2138346-38-8, is a chemical compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound, with the molecular formula C5H10NaO3S, is a derivative of methanesulfonic acid and exhibits unique properties that make it valuable in various applications. In this article, we will delve into its structure, synthesis, applications, and recent advancements in its utilization.
The (oxan-4-yl) group in sodium (oxan-4-yl)methanesulfinate plays a crucial role in determining its chemical behavior. Oxane, also known as tetrahydropyran, is a six-membered cyclic ether that imparts stability and solubility to the compound. The methanesulfinate moiety, on the other hand, contributes to its reactivity and ability to participate in various chemical transformations. This combination makes sodium (oxan-4-yl)methanesulfinate a versatile building block in organic chemistry.
Recent studies have highlighted the potential of sodium (oxan-4-yl)methanesulfinate as a precursor for synthesizing advanced materials. For instance, researchers have explored its use in the preparation of sulfonated polymers, which are widely used in fuel cells and ion-exchange resins. The compound's ability to undergo nucleophilic substitution reactions has been leveraged to develop novel polymeric materials with enhanced thermal and mechanical properties.
In terms of synthesis, sodium (oxan-4-yl)methanesulfinate can be prepared via several methods. One common approach involves the reaction of methanesulfonyl chloride with oxane derivatives in the presence of a base such as sodium hydroxide. This method ensures high yield and purity, making it suitable for large-scale production. Additionally, recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.
The applications of sodium (oxan-4-yl)methanesulfinate are not limited to materials science. It has also found use in pharmaceuticals and agrochemicals due to its ability to act as a bioisostere or a protective group during drug development. For example, studies have shown that derivatives of this compound can modulate enzyme activity, making them promising candidates for therapeutic interventions.
From an environmental perspective, sodium (oxan-4-yl)methanesulfinate exhibits favorable biodegradation characteristics. Research indicates that it undergoes rapid hydrolysis under physiological conditions, reducing its persistence in the environment. This property aligns with the growing demand for sustainable chemical compounds that minimize ecological impact.
In conclusion, sodium (oxan-4-yl)methanesulfinate is a multifaceted compound with applications spanning organic synthesis, materials science, and pharmaceuticals. Its unique chemical properties and versatility make it an invaluable tool for researchers and industries alike. As ongoing research continues to uncover new uses and improvements in its synthesis, sodium (oxan-4-yl)methanesulfinate is poised to play an even greater role in advancing modern chemistry.
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